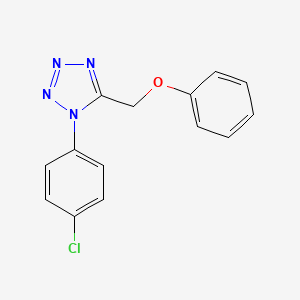

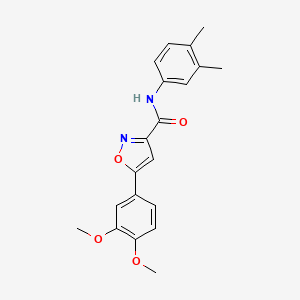

![molecular formula C14H14N4OS2 B4630335 3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)

3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to the compound involves various chemical reactions starting from basic heterocyclic scaffolds. For instance, a method for synthesizing 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4′,3′:4,5]- and 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, indicating a potential pathway for synthesizing structures closely related to our compound of interest (Mkrtchyan & Noravyan, 2006). Another study presents a facile one-pot synthesis approach for benzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, which shares a similar thieno[2,3-d]pyrimidin scaffold, showcasing the diversity of synthetic strategies that could be adapted for our compound (Gomha, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and interaction with biological targets. Although specific studies on the molecular structure analysis of this exact compound were not found, research on similar thieno[2,3-d]pyrimidin-4(3H)-ones provides insight into the general structural features that might influence its chemical behavior and potential applications in medicinal chemistry (Sirakanyan et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of this compound can be inferred from related research. For example, the synthesis and reactivity of pyrido[3,2-d]pyrimidin-4(3H)-ones have been explored, revealing potential for diverse chemical modifications and biological activities, suggesting that our compound may also exhibit versatile reactivity and functionalization options (Shi et al., 2018).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of thieno[2,3-d]pyrimidin derivatives are essential for their practical application. While specific data on our compound was not directly available, the study of closely related compounds provides a foundation for predicting these properties, which are crucial for handling and formulation (Alagarsamy et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and overall chemical stability, are influenced by the molecular structure. Investigations into similar compounds have shown a range of chemical behaviors, indicating that our compound may also participate in various chemical reactions, offering pathways for the development of new materials or pharmaceuticals (Mavrova et al., 2016).

Scientific Research Applications

Antimicrobial Activity

Compounds derived from cyclopenta[4,5]pyrido[3',2':4,5]furo[3,2-d]pyrimidine, including those with a 3,5-dimethyl-1H-pyrazol-1-yl moiety, have been synthesized and tested for their antimicrobial properties. These compounds exhibit pronounced antimicrobial activities, highlighting the importance of the pyrazol-1-yl group in manifesting biological activity (Sirakanyan et al., 2021).

Anticancer and Anti-inflammatory Agents

Novel derivatives including 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their analgesic, anti-inflammatory, and anticancer activities. Some compounds exhibited significant activity, suggesting potential therapeutic applications (Alagarsamy et al., 2007).

Topoisomerase II Inhibitors

Thieno[2,3-d]pyrimidine derivatives, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, have been synthesized and evaluated as inhibitors of topoisomerase II. Selected derivatives exhibited IC50 values in the range of 4-10 µM against HepG2 and MCF7 cancer cell lines, indicating their potential as cytostatic agents by inhibiting or reducing Topo II (El‐Metwally et al., 2019).

Antitubercular Activity

A synthetic route for 3,6-dimethyl-6-aryl-1,5,6,7-tetrahydro8H-pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones has been proposed, derived from 5-amino-3-methyl-1Hthieno[3,2-c]pyrazole-6-carbonitrile via a Gewald reaction. These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37 RV, showcasing the method's utility in developing potential therapeutics (Vaghasiya et al., 2008).

Synthesis of Heterocyclic Compounds

The compound 3-Amino-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been a precursor in synthesizing various heterocyclic compounds, including those with antimicrobial and anti-inflammatory potential, underscoring the versatility of this chemical structure in generating bioactive molecules (Prasad et al., 2007).

properties

IUPAC Name |

11-(1,5-dimethylpyrazol-3-yl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS2/c1-7-6-10(16-17(7)2)18-13(19)11-8-4-3-5-9(8)21-12(11)15-14(18)20/h6H,3-5H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPRFXWJEIDAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

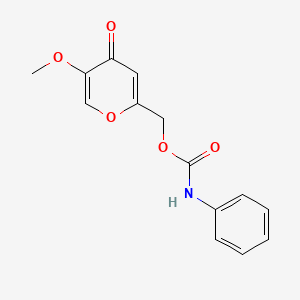

![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)

![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)

![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)

![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)

![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)

![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)

![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)